N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
CAS No.: 1206991-10-7
Cat. No.: VC11958329
Molecular Formula: C19H16BrN5O2
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-10-7 |
|---|---|
| Molecular Formula | C19H16BrN5O2 |
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H16BrN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
| Standard InChI Key | DYQYLZUTDFZLAC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br |
Introduction
Structural Characteristics and Functional Groups
Core Heterocyclic System
The triazoloquinazoline core is a critical determinant of the compound’s electronic and steric properties. The triazole ring contributes nitrogen atoms capable of participating in hydrogen bonding, while the quinazoline moiety provides an aromatic π-system for potential aromatic stacking interactions. The fusion of these rings creates a planar structure that may facilitate binding to flat biological targets, such as kinase active sites.
| Component | Functional Role |
|---|---|
| Triazole Ring | Hydrogen bonding via nitrogen atoms; electron-deficient sites for π-π interactions |
| Quinazoline Ring | Aromatic stacking; hydrophobic interactions with target proteins |
| 7-Methyl Group | Steric bulk; potential hydrophobic anchor for target binding |
| 3-Oxo Group | Hydrogen bond acceptor; stabilizes the triazoloquinazoline conformation |
Peripheral Substituents
The peripheral groups modulate solubility, metabolic stability, and target specificity:
-
Acetamide Side Chain: Enhances solubility and provides a flexible linker for conformational adaptation.
-
2-Bromo-4-Methylphenyl Group: The bromine atom introduces electrophilic character and potential for further functionalization, while the methyl group improves lipophilicity.
Physicochemical Properties
Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 1206991-10-7 |
| PubChem CID | 49674281 |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br |
| InChI | InChI=1S/C19H16BrN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
| Molecular Weight | 426.3 g/mol |
Intellectual Property and Patent Landscape
While no patents explicitly claim this compound, broader patents (e.g., US5747498A) highlight interest in quinazoline derivatives for therapeutic applications. For instance, ethynyl- and azido-substituted 4-anilinoquinazolines are described as kinase inhibitors . The structural similarity between these derivatives and the current compound underscores the importance of this class in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume